REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1.C([Li])CCC.[Br:16]C(F)(F)C(Br)(F)F>O1CCCC1>[Br:16][C:9]1[CH:8]=[CH:7][N:6]=[C:5]2[O:4][CH2:3][CH2:2][O:1][C:10]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC2=NC=CC=C21
|
Name
|
( 12 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(F)(F)Br)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a further 30 minutes the cooling bath was removed
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
saturated aqueous ammonium chloride (20 ml) and ether (20 ml) were added
|
Type
|
CUSTOM
|
Details
|
then partitioned between ether/water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with half-saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica eluting with a 0-30% gradient of ethyl acetate in dichloromethane affording a yellow solid (1.1 g, 51%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C(=NC=C1)OCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |